N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide
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Overview
Description
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxyphenyl group, a methylpyrazol ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrazole derivative with an acrylamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)prop-2-enamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its stability and reactivity, while the prop-2-enamide moiety enhances its potential for biological interactions.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-14(18)15-13-9-10(2)16-17(13)11-5-7-12(19-3)8-6-11/h4-9H,1H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRZGQNERBQZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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